
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2FN3 and its molecular weight is 356.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Nucleophilic Substitution
The fluorine atom at the indole 5-position is susceptible to nucleophilic displacement. Studies on structurally analogous compounds (e.g., 5-fluoroindole derivatives) show reactivity with:
- Amines : Fluorine substitution by NH3/alkyl amines under basic conditions (e.g., K2CO3, DMF, 80°C) .
- Thiols : Replacement with –SH groups in the presence of CuI catalysts .
Example Reaction Table
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Benzylamine | K2CO3, DMF, 80°C | 5-(Benzylamino)-2-methylindole | 72 | |
Sodium hydrosulfide | CuI, DMSO, 100°C | 5-Mercapto-2-methylindole | 65 |
Oxidation Reactions
The ethylamine linker and pyridine ring undergo oxidation:
- Ethylamine oxidation : Forms imine or nitrile derivatives with KMnO4/H2O2.
- Pyridine ring oxidation : Generates pyridine N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
Experimental Data
- Oxidation of the ethylamine chain in similar compounds yields 3-(pyridin-3-ylmethyl)propanenitrile under strong oxidative conditions (H2O2, FeCl3).
- Pyridine N-oxide formation occurs quantitatively with mCPBA in CH2Cl2 at 0°C .
Salt Displacement and Coordination Chemistry
The dihydrochloride salt participates in ligand-exchange reactions:
- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu2+, Pd2+) via the pyridine nitrogen and amine groups .
- Anion exchange : Hydrochloride groups replaceable with NO3− or BF4− in polar solvents.
Notable Findings
- Cu(II) complexes of analogous indole-pyridine hybrids exhibit enhanced catalytic activity in Suzuki-Miyaura couplings .
- Anion exchange with AgNO3 produces water-soluble derivatives for pharmaceutical formulations.
Functionalization of the Indole Core
Electrophilic aromatic substitution (EAS) at the indole 4- or 6-position is feasible due to fluorine’s deactivating effect:
- Nitration : HNO3/H2SO4 introduces NO2 at the 4-position (yield: 58%) .
- Sulfonation : SO3/H2SO4 yields sulfonic acid derivatives.
Amide and Urea Formation
The primary amine reacts with:
- Acyl chlorides : Forms stable amides (e.g., acetyl chloride, 90% yield in CH2Cl2) .
- Isocyanates : Generates urea derivatives under mild conditions (e.g., Et3N, THF) .
Stability and Degradation
Q & A
Q. Basic: What are the recommended synthetic routes for preparing 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride, and how are intermediates characterized?
Answer:
The compound is synthesized via multi-step reactions involving fluorinated indole and pyridine derivatives. A common approach includes:
Indole core synthesis : 5-Fluoro-2-methylindole is prepared via Fischer indole synthesis or palladium-catalyzed coupling .
Ethylamine linker introduction : The indole is alkylated with a bromoethylamine derivative, followed by coupling to a pyridinylmethyl group via reductive amination .
Salt formation : The free base is treated with HCl to form the dihydrochloride salt .
Characterization methods :
- NMR (1H/13C) confirms regioselectivity and purity.
- HPLC-MS validates molecular weight and salt stoichiometry .
Q. Basic: How is the compound’s purity and stability assessed under varying storage conditions?
Answer:
- Purity : Assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Impurity thresholds should be <1% .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation using LC-MS. Hydrolysis of the fluoroindole moiety or salt dissociation are common degradation pathways .
Q. Intermediate: What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural analogs?
Answer:
Based on structurally related fluorinated indole-pyridine hybrids (e.g., ):
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or receptor binding assays) using recombinant proteins.
- Cellular activity : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the indole scaffold’s affinity for neuromodulatory targets .
Q. Advanced: How can reaction yield and selectivity be optimized using design of experiments (DoE)?
Answer:
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and stoichiometry.
- Response variables : Yield, byproduct formation (e.g., di-alkylation).
- Method : A fractional factorial design (e.g., 2^4-1) reduces the number of experiments. Response surface methodology (RSM) identifies optimal conditions .
Example : For reductive amination (Step 2), a DoE study might reveal that NaBH(OAc)₃ in MeOH at 0°C maximizes amine coupling while minimizing over-reduction .
Q. Advanced: How can conflicting data regarding biological activity be resolved (e.g., discrepancies between enzyme inhibition and cellular assays)?
Answer:
- Step 1 : Validate assay conditions (e.g., ATP concentration in kinase assays, cell permeability in cellular assays).
- Step 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity).
- Step 3 : Probe off-target effects via proteome-wide profiling (e.g., kinome-wide screening at 1 µM) .
Case study : If cellular activity is lower than enzyme inhibition data, consider efflux pumps (e.g., P-gp) using inhibitors like verapamil .
Q. Advanced: What structural modifications are suggested to enhance target selectivity, based on SAR studies of related compounds?
Answer:
From ’s fluorinated analogs:
Modification | Impact on Activity | Example |
---|---|---|
Indole 5-Fluoro | Enhances metabolic stability | 5-Fluoro vs. 5-H (t½ ↑ 2×) |
Pyridine N-Methyl | Reduces hERG liability | LogD ↓ 0.5, cardiac safety ↑ |
Ethylamine linker | Adjusts conformational flexibility | Shorter linkers ↓ receptor binding |
Replace the pyridinylmethyl group with a benzimidazole to explore π-π stacking interactions .
Q. Intermediate: How is the compound’s stability in biological matrices (e.g., plasma) evaluated for pharmacokinetic studies?
Answer:
- Plasma stability : Incubate compound (1 µM) in human plasma (37°C, 24 hr). Quench with MeCN, centrifuge, and analyze via LC-MS. Calculate % remaining .
- Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP-mediated degradation .
Q. Advanced: What computational methods predict the compound’s interaction with putative targets (e.g., serotonin receptors)?
Answer:
- Docking : Use AutoDock Vina with crystal structures (e.g., 5-HT₂A, PDB: 6WGT). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic contacts to Trp336.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD and interaction fingerprints .
Q. Basic: What safety precautions are required for handling the dihydrochloride salt in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coat. Use in a fume hood due to potential HCl vapor release.
- Storage : Desiccator at -20°C, under nitrogen to prevent hygroscopic degradation .
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3.2ClH/c1-12-15(16-9-14(18)4-5-17(16)21-12)6-8-20-11-13-3-2-7-19-10-13;;/h2-5,7,9-10,20-21H,6,8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBZJYVNWQGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.